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molecular formula C7H4ClNS B146242 2-Chlorobenzothiazole CAS No. 615-20-3

2-Chlorobenzothiazole

Cat. No. B146242
M. Wt: 169.63 g/mol
InChI Key: BSQLQMLFTHJVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225705

Procedure details

Exactly 5.8 g of hexane-wet sodium spheres (0.02 mole) was carefully dissolved in 100 ml of anhydrous ethanol. To the resulting cooled sodium ethoxide solution, stirring at 25° C. under nitrogen, was added a solution of 33.8 g (0.2 mole) of 2-chlorobenzothiazole in 100 ml of ethanol over a seven minute interval. There was a strong exotherm during this addition. The reaction mixture was heated to a reflux over 15 min and held at reflux for one hour. The apparatus was then fitted for downward distillation and the ethanol distilled from the reaction mixture at atmospheric pressure over a period of one hour. The cooled oily residue was dissolved in 50 ml of methylene chloride and rapidly stirred for 10 min with 400 ml of water. The organic layer was separated, dried over anhydrous potassium carbonate and stripped of solvent under vacuum. The crude product was distilled under reduced pressure to give 33.15 g (93%) of analytically pure 2-ethoxybenzothiazole, b.p. 78°-80° C., 0.11mm. (lit b.p. 80°-81°, 0.2 mm.) : UV (MeOH):λmax 218 nm (ε=31,100),λmax 245 nm (ε=7,800),λmax 277 nm (ε=1,100),λmax 287 nm (ε=1,060).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCC.[O-:7][CH2:8][CH3:9].[Na+].Cl[C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1>C(O)C>[CH2:8]([O:7][C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
33.8 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring at 25° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
during this addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a reflux over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The apparatus was then fitted for downward distillation
DISTILLATION
Type
DISTILLATION
Details
the ethanol distilled from the reaction mixture at atmospheric pressure over a period of one hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The cooled oily residue was dissolved in 50 ml of methylene chloride
STIRRING
Type
STIRRING
Details
rapidly stirred for 10 min with 400 ml of water
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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